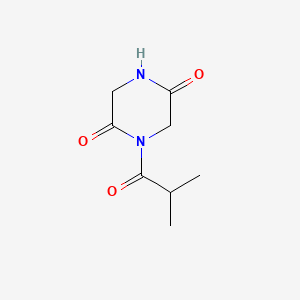

1-(2-Methylpropanoyl)piperazine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylpropanoyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-5(2)8(13)10-4-6(11)9-3-7(10)12/h5H,3-4H2,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRXNHSELQAIRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CC(=O)NCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20668202 | |

| Record name | 1-(2-Methylpropanoyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20668202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151079-68-4 | |

| Record name | 1-(2-Methylpropanoyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20668202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Methylpropanoyl Piperazine 2,5 Dione and Its Chemical Analogs

General Strategies for Piperazine-2,5-dione Ring Formation

The synthesis of the piperazine-2,5-dione (also known as a 2,5-diketopiperazine or DKP) ring is a foundational step in accessing a wide array of bioactive molecules. researchgate.netchemrxiv.org These cyclic dipeptides are noted for their conformationally constrained, nearly planar scaffold, which is stable to proteolysis. wikipedia.org Methodologies for their synthesis are broadly categorized into two main approaches: the cyclization of linear precursors and divergent strategies that build upon a pre-formed heterocyclic core. researchgate.netcsu.edu.au

Cyclization of Amino Acid Precursors and Dipeptides

The most prevalent method for constructing the piperazine-2,5-dione ring is the intramolecular cyclization of dipeptides or their amino acid precursors. wikipedia.orgmdpi.com This approach leverages the vast pool of commercially available amino acids, allowing for stereospecific construction of the final product. csu.edu.au

The process typically involves a sequence of steps: the coupling of two amino acids to form a linear dipeptide, removal of any protecting groups, and subsequent intramolecular cyclization to form the six-membered ring. organic-chemistry.org Various techniques have been developed to promote the final ring-closing step. For instance, dipeptides with a C-terminal ester group often undergo spontaneous cyclization. wikipedia.org Thermal methods, such as refluxing a dipeptide methyl ester in a solvent like toluene, can also effectively induce cyclization. calstate.edu

More recent advancements have focused on improving efficiency and sustainability. Microwave-assisted cyclization of terminally unprotected dipeptides in water has been reported as a green and high-yielding approach that often requires no complex purification, as the hydrophobic product precipitates from the aqueous solution. mdpi.com Catalytic methods have also been explored; one study details the use of a diboronic acid anhydride (B1165640) catalyst for a hydroxy-directed peptide bond formation, followed by deprotection and cyclization, all performed in a one-pot sequence without intermediate purification. organic-chemistry.org

Below is a table summarizing various conditions reported for dipeptide cyclization.

| Precursor | Reaction Conditions | Product | Yield | Reference |

| Boc-Phe-Phe-OtBu | Microwave irradiation, 10 min | cyclo(Phe-Phe) | 96% | calstate.edu |

| Phenylalanine methyl ester | Reflux in toluene, 5 hr | (3S, 6S)-bis(phenylmethyl)piperazine-2,5-dione | - | calstate.edu |

| N-Boc-Aib-Ala-OMe | 1. TFA; 2. Heat in 2-butanol, 100°C | 3,3,6-trimethyl-2,5-piperazinedione | 83% | calstate.edu |

| Various dipeptides | Microwave in water | Various diketopiperazines | High-to-quantitative | mdpi.com |

| Amino acids | 1. Diboronic acid anhydride; 2. Deprotection; 3. Cyclization | Hydroxymethyl-functionalized diketopiperazines | High | organic-chemistry.org |

| (Note: "Boc" refers to tert-butoxycarbonyl, "Phe" to Phenylalanine, "OtBu" to tert-butyl ester, "Aib" to 2-aminoisobutyric acid, "Ala" to Alanine, "OMe" to methyl ester, and "TFA" to trifluoroacetic acid.) |

Divergent Ring-Closing Approaches

Divergent strategies offer an alternative to the linear cyclization of dipeptides. These methods often provide greater flexibility for creating unsymmetrically substituted piperazine-2,5-diones. acs.org One such method is the Dieckmann cyclization, where a substructure of the type CH₂(R)N(R')C(O)CH₂N(R'')CO₂Ph undergoes intramolecular condensation to form the piperazine-2,5-dione ring. nih.gov

Another significant divergent approach involves starting with the unsubstituted piperazine-2,5-dione core and building functionality onto it. researchgate.netcsu.edu.auchemrxiv.org This is particularly useful for creating a library of analogs from a common intermediate. The process often begins with the N,N'-diacetylation of piperazine-2,5-dione, which activates the adjacent methylene (B1212753) positions for subsequent condensation reactions with various aldehydes. csu.edu.au This stepwise series of condensations allows for the synthesis of a large library of both homo- and hetero-dimeric substituted piperazine-2,5-diones. csu.edu.au

N-Acylation Techniques for Piperazine-2,5-diones

To synthesize the target compound, 1-(2-Methylpropanoyl)piperazine-2,5-dione, an acyl group must be attached to one of the nitrogen atoms of the piperazine-2,5-dione ring. This N-acylation is a critical functionalization step.

Direct Acylation Procedures Utilizing Acyl Halides and Acid Anhydrides

The direct N-acylation of the piperazine-2,5-dione ring can be achieved using standard acylating agents such as acyl halides and acid anhydrides. For the synthesis of the title compound, this would involve reacting piperazine-2,5-dione with 2-methylpropanoyl chloride (isobutyryl chloride) or its corresponding anhydride.

The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. For example, the N-acylation of a substituted piperazine-2,5-dione has been successfully performed using an acyl chloride in dichloromethane (B109758) (CH₂Cl₂) with triethylamine (B128534) as the base and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Similarly, N-acetylation of the parent piperazine-2,5-dione is readily accomplished by refluxing with acetic anhydride. researchgate.net These procedures represent straightforward and widely used methods for forming N-acyl bonds on the piperazine-2,5-dione scaffold.

Regioselective N-Acylation Strategies

A significant challenge in the synthesis of compounds like this compound is achieving regioselectivity. Because the parent piperazine-2,5-dione has two reactive secondary amide nitrogens, direct acylation can lead to a mixture of mono-acylated, di-acylated, and unreacted starting material.

One common strategy to favor mono-acylation is to use a large excess of the piperazine-2,5-dione relative to the acylating agent. nih.gov This statistical approach increases the probability that the acylating agent will react with an unfunctionalized molecule.

A more precise method involves the use of protecting groups. An N-Boc-protected piperazine (B1678402) can be acylated at the unprotected nitrogen. nih.govmdpi.com For the piperazine-2,5-dione system, one could, in principle, protect one nitrogen, acylate the other, and then remove the protecting group. A more common application of this concept is the synthesis of an N-substituted piperazine-2,5-dione (e.g., from a protected amino acid precursor), followed by the acylation of the remaining unsubstituted nitrogen atom to yield a hetero-disubstituted product. nih.gov

Optimization of Reaction Conditions for N-Acylation

Optimizing reaction conditions is crucial for maximizing the yield of the desired mono-acylated product and minimizing byproducts. Key parameters that can be adjusted include the choice of solvent, base, temperature, and the stoichiometry of the reactants. nih.govresearchgate.net

In a model system involving the reaction of an acyl chloride with piperazine, it was demonstrated that both the stoichiometry and the reaction concentration significantly impact the product distribution. nih.gov Increasing the excess of piperazine relative to the acyl chloride led to higher yields of the desired mono-amidation product, effectively suppressing the formation of the di-substituted bis-amide byproduct. nih.gov Furthermore, conducting the reaction in a more dilute solution (by increasing the volume of the solvent, dichloromethane) also improved the yield of the mono-acylated product. nih.gov

The table below illustrates the effect of reactant stoichiometry and solvent volume on the yield of a mono-amidation reaction, based on findings from a study on a related piperazine system. nih.gov

| Entry | Piperazine (Equivalents) | Solvent Volume (mL) | Yield of Mono-amide (%) |

| 1 | 2 | 30 | 54 |

| 2 | 4 | 30 | 65 |

| 3 | 6 | 30 | 72 |

| 4 | 6 | 30 | 78 |

| 5 | 6 | 100 | 85 |

| (Note: Data is adapted from a model system. [] Denotes a specific feeding sequence where the acyl chloride solution was added dropwise to the piperazine solution.)* |

The choice of base and catalyst is also critical. Strong, non-nucleophilic bases like triethylamine are commonly used. nih.gov The addition of a catalyst such as DMAP can accelerate the reaction, particularly for less reactive acylating agents or sterically hindered substrates. nih.gov Reaction temperature is another important lever; initiating reactions at 0 °C before allowing them to warm to room temperature is a common practice to control the initial rate of these often-exothermic reactions. nih.gov

Diastereoselective and Enantioselective Synthesis of Piperazine-2,5-dione Derivatives

The biological activity of piperazine-2,5-dione derivatives is often intrinsically linked to their stereochemistry. Consequently, the development of synthetic methods that afford control over the three-dimensional arrangement of atoms is of paramount importance. Researchers have explored various strategies to achieve diastereoselective and enantioselective outcomes, primarily focusing on the construction of the core ring or the functionalization of a pre-existing scaffold.

A common approach involves the cyclization of dipeptides, where the inherent chirality of the amino acid precursors is used to direct the stereochemical outcome. csu.edu.au However, racemization can be a significant challenge during this process. wikipedia.org To overcome this, significant research has been dedicated to developing stereoselective reactions on the piperazine-2,5-dione core.

One notable method involves the condensation of various methoxylated benzaldehydes with the piperazine-2,5-dione scaffold to exclusively form (Z,Z)-(benzylidene)piperazine-2,5-diones. Subsequent hydrogenation of these compounds has been shown to yield predominantly the cis isomer, demonstrating a degree of diastereoselectivity. csu.edu.au The identification of cis or trans isomers is typically achieved through NMR analysis and confirmed by X-ray crystallography. csu.edu.au

Another strategy for achieving diastereoselectivity is through stereoselective aldol (B89426) condensations. For instance, the synthesis of the natural product dipodazine, a diketopiperazine derivative, has been accomplished via a stereoselective aldol condensation from N-protected indole-3-carboxaldehyde (B46971) and 1,4-diacetyl-2,5-piperazinedione in the presence of cesium carbonate. researchgate.net

Furthermore, studies have shown that mineral catalysts can play a role in diastereoselective synthesis. In an investigation into the formation of diastereoisomers of piperazine-2,5-dione from DL-Alanine, it was found that the presence of olivine (B12688019) powder not only catalyzed the formation of the diketopiperazine (DKP) but also significantly influenced the diastereoisomeric excess. nih.gov When DL-Alanine was heated with water, the yields of cis- and trans-DKP were 6.8% and 4.9% respectively, with a diastereoisomeric excess of the cis-DKP at 7.3%. nih.gov In the presence of olivine, this excess increased to 16.3%, which was attributed to the greater thermal stability of the cis-DKP. nih.gov

Table 1: Diastereoselective Synthesis of Piperazine-2,5-dione Derivatives

| Starting Materials | Reaction Conditions | Product(s) | Key Findings | Reference |

|---|---|---|---|---|

| Methoxylated benzaldehydes and piperazine-2,5-dione | Condensation followed by hydrogenation | (Z,Z)-(benzylidene)piperazine-2,5-diones, predominantly cis isomers after hydrogenation | Method allows for the formation of homo- and hetero-dimeric substituted piperazine-2,5-diones with diastereoselectivity in the hydrogenation step. | csu.edu.au |

| N-protected indole-3-carboxaldehyde and 1,4-diacetyl-2,5-piperazinedione | Aldol condensation with cesium carbonate | Dipodazine | Demonstrates a stereoselective aldol condensation approach. | researchgate.net |

| DL-Alanine | Heated with water and olivine powder at 120 °C | cis- and trans-piperazine-2,5-dione | Olivine acts as a catalyst and enhances the diastereoisomeric excess of the cis isomer to 16.3%. | nih.gov |

Implementation of Sustainable and Green Chemistry Principles in Synthetic Routes

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. unibo.itresearchgate.net The synthesis of piperazine-2,5-dione derivatives is no exception, with research focusing on the use of greener solvents, catalysts, and more efficient reaction protocols.

A key aspect of green chemistry is the use of environmentally benign solvents. researchgate.net Water is an ideal green solvent, and its use has been reported in the synthesis of piperazine derivatives. For example, the reaction of chloropyrimidines with piperazine can be carried out in water with potassium carbonate, followed by extraction with chloroform. chemicalbook.com Glycerol (B35011), another green solvent, is noted for its low toxicity, low price, and renewability. researchgate.net The synthesis of piperazine-2,5-dione itself can be achieved by heating glycine (B1666218) in ethylene (B1197577) glycol or glycerol. wordpress.comresearchgate.net

The move from stoichiometric to catalytic reagents is another cornerstone of green chemistry. mdpi.com In the synthesis of C–H functionalized piperazines, research has focused on replacing stoichiometric amounts of copper with catalytic amounts by changing the solvent system. mdpi.com To further improve the green credentials of such reactions, efforts have been made to replace potentially toxic tin reagents with silicon-based reagents under photocatalytic conditions. mdpi.com

Photoredox catalysis, particularly with organic photocatalysts, is emerging as a sustainable method for chemical synthesis. mdpi.com Organic photocatalysts offer greater sustainability as they can be derived from renewable organic materials, providing a greener alternative to transition-metal catalysts which can be toxic and costly. mdpi.com

The twelve principles of green chemistry provide a framework for developing more sustainable synthetic processes. unibo.it These principles encourage, among other things, the prevention of waste, maximizing atom economy, and using renewable feedstocks. researchgate.net In the context of piperazine-2,5-dione synthesis, this translates to designing synthetic routes that reduce the number of steps, minimize the use of protecting groups, and utilize catalysts that can be easily recovered and reused.

Table 2: Green Chemistry Approaches in Piperazine Derivative Synthesis

| Green Chemistry Principle | Application in Synthesis | Example | Reference |

|---|---|---|---|

| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives. | Using water or glycerol for the synthesis of piperazine derivatives. | chemicalbook.comwordpress.comresearchgate.net |

| Catalysis | Employing catalytic reagents instead of stoichiometric ones to reduce waste. | Using catalytic amounts of copper for C-H functionalization of piperazines. | mdpi.com |

| Design for Energy Efficiency | Utilizing photocatalysis to drive reactions. | Employing organic photocatalysts as a sustainable alternative to transition-metal catalysts. | mdpi.com |

| Use of Renewable Feedstocks | Synthesizing catalysts from renewable sources. | Development of organic photocatalysts from renewable materials. | mdpi.com |

Reactivity and Chemical Transformations of N Acylated Piperazine 2,5 Diones

Reactions Involving the N-Acyl Moiety

The N-acyl group in compounds like 1-(2-Methylpropanoyl)piperazine-2,5-dione serves a dual purpose: it can act as a protecting group and as an activating group for reactions on the piperazine-2,5-dione ring. The amide bond of the N-acyl moiety exhibits characteristic reactivity, primarily susceptibility to hydrolysis under acidic or basic conditions to regenerate the parent piperazine-2,5-dione. This reaction is fundamental in synthetic strategies where the N-acyl group is used transiently.

Furthermore, the N-acyl group can be exchanged through transamidation reactions. researchgate.net Although specific studies on this compound are not detailed, the general principle involves the reaction with a different amine, often under catalysis, to install a new acyl group. researchgate.net This allows for the late-stage modification of the N-substituent, which is a valuable tool in the generation of compound libraries for drug discovery. The ease of these transformations is influenced by the nature of the acyl group and the reaction conditions employed.

Functionalization at the Piperazine-2,5-dione Ring System

The true synthetic utility of N-acylated piperazine-2,5-diones lies in the diverse functionalization strategies that can be applied to the heterocyclic core. The N-acyl group plays a crucial role by increasing the acidity of the α-protons on the piperazine (B1678402) ring, facilitating a range of carbon-carbon and carbon-heteroatom bond-forming reactions. csu.edu.au

Carbonyl Condensation Reactions (e.g., Aldol (B89426) Condensation)

A cornerstone of piperazine-2,5-dione functionalization is the aldol condensation, which allows for the introduction of various substituents at the C-3 and C-6 positions. uit.no Direct aldol condensation with the parent piperazine-2,5-dione is often unsuccessful because the N-H protons are more acidic than the α-carbon hydrogens, which prevents the necessary enolate formation. uit.no N-acylation, for instance with a 2-methylpropanoyl group, overcomes this limitation by activating the α-protons. csu.edu.auuit.no

The reaction of an N-acylated piperazine-2,5-dione, such as 1,4-diacetylpiperazine-2,5-dione, with aldehydes in the presence of a base like triethylamine (B128534) or potassium carbonate, leads to the formation of 3-alkylidene or 3-arylidene derivatives. uit.nomdpi.com The reaction can be controlled to achieve either mono- or di-substitution. mdpi.comresearchgate.net For example, using equimolar amounts of the N-acylated piperazine-2,5-dione and an aldehyde can favor the formation of the mono-substituted product. mdpi.com Subsequent reaction with a different aldehyde can then lead to unsymmetrically disubstituted piperazine-2,5-diones. mdpi.com

The resulting exocyclic double bonds from the condensation can be further transformed, for instance, through hydrogenation to yield saturated C-3 and C-6 substituted piperazine-2,5-diones. chemrxiv.orgcsu.edu.au These hydrogenations can produce diastereomeric mixtures (cis and trans isomers), and the stereochemical outcome can sometimes be influenced by the reaction conditions and the catalyst used. chemrxiv.orgcsu.edu.au

Table 1: Examples of Aldol Condensation Reactions with N-Acylated Piperazine-2,5-diones

| N-Acyl Piperazinedione | Aldehyde | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| 1,4-Diacetylpiperazine-2,5-dione | Aromatic aldehydes | Triethylamine/DMF | 1-Acetyl-3-arylidenepiperazine-2,5-diones | uit.no |

| 1,4-Diacetylpiperazine-2,5-dione | Methoxylated benzaldehydes | K2CO3/DMF | (Z,Z)-(Benzylidene)piperazine-2,5-diones | chemrxiv.org |

| 1,4-Diacetylpiperazine-2,5-dione | Thiophene-3-carboxaldehyde | Triethylamine/DMF | 1-Acetyl-3-(3-thienylmethylidene)piperazine-2,5-dione | mdpi.com |

Electrophilic and Nucleophilic Substitution Reactions

The piperazine-2,5-dione ring can undergo both electrophilic and nucleophilic substitution reactions, although the latter is more common for the core ring system. The nitrogen atoms of the piperazine ring are nucleophilic and can react with electrophiles. For instance, N-alkylation and N-acylation are fundamental reactions in the synthesis and modification of these scaffolds. researchgate.netambeed.com

Nucleophilic substitution reactions can occur at the carbon atoms of the ring, particularly if a suitable leaving group is present. More commonly, nucleophilic attack is directed at the carbonyl carbons. The parent piperazine-2,5-dione itself can act as a nucleophile in reactions with highly electrophilic reagents. researchgate.net

Derivatization Strategies for Expanding Chemical Space

The ability to functionalize both the nitrogen and carbon atoms of the piperazine-2,5-dione ring provides a powerful platform for expanding its chemical space. chemrxiv.orgnih.gov Starting from a core structure like this compound, a multitude of derivatives can be generated.

One common strategy involves the initial aldol condensation to introduce functionalized side chains at the C-3 and C-6 positions. chemrxiv.orgcsu.edu.au The functional groups on these side chains can then be further manipulated. For example, an aromatic ring introduced via an arylidene intermediate can be subjected to standard aromatic substitution reactions.

Another approach is the use of orthogonal protecting groups on the two nitrogen atoms, allowing for selective functionalization. While this compound is monosubstituted, in principle, the remaining N-H could be protected with a different group, enabling sequential and distinct modifications at each nitrogen.

Rearrangement Reactions and Associated Mechanistic Investigations

One notable rearrangement is the transannular rearrangement of activated 2,5-diketopiperazines, which can provide a route to original molecular scaffolds. uit.no Peptides containing a penultimate proline residue are known to undergo a rearrangement involving trans-cis isomerization followed by cleavage of the peptide bond to form a diketopiperazine. acs.org Mechanistic studies, often employing techniques like mass spectrometry and computational methods, have been crucial in understanding the thermochemistry and transition states of these rearrangements. acs.orgnih.gov

Cascade and Multicomponent Reactions Incorporating the Piperazine-2,5-dione Scaffold

The piperazine-2,5-dione scaffold is an attractive building block for cascade and multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single synthetic operation. nih.gov The multiple reactive sites on the N-acylated piperazine-2,5-dione—the two carbonyl groups, the two nitrogen atoms, and the activated α-carbons—make it a versatile component in such reactions.

While specific MCRs involving this compound are not explicitly documented, the general reactivity of the piperazinedione core suggests its potential in reactions like the Ugi and Passerini reactions, which are powerful tools for generating molecular diversity. These reactions typically involve an isocyanide, a carboxylic acid, an amine, and a carbonyl compound, and the piperazinedione could potentially act as the amine or carbonyl component, or a derivative thereof.

Cascade reactions, where a series of intramolecular reactions are triggered by a single event, can also be envisioned. For example, a functional group introduced at the C-3 position via an initial condensation could subsequently react with the N-acyl group or the other carbonyl group, leading to the formation of more complex, fused ring systems.

Advanced Spectroscopic and Structural Elucidation Studies of N Acylated Piperazine 2,5 Diones

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural characterization of 1-(2-Methylpropanoyl)piperazine-2,5-dione in solution. It provides detailed information on the molecular framework, stereochemistry, and dynamic conformational behavior.

Analysis of related N-acylated piperazines reveals that such molecules often exhibit complex NMR spectra at room temperature due to two primary conformational phenomena: the restricted rotation around the N-acyl amide bond and the interconversion of the piperazine (B1678402) ring's chair or boat conformations. nih.govrsc.orgresearchgate.net The partial double bond character of the N-C(O) bond can lead to the presence of distinct rotamers (rotational isomers), which are observable on the NMR timescale. beilstein-journals.org Similarly, the piperazine-2,5-dione ring itself is not planar and can undergo ring inversion between different conformers. nih.gov For many N-acylated piperazines, the energy barriers for these processes result in separate signals for each conformer at room temperature, which coalesce at higher temperatures. rsc.orgresearchgate.net

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the isobutyryl group (a septet for the CH and a doublet for the two methyl groups) and the protons on the piperazine-2,5-dione ring. The ¹³C NMR spectrum would similarly provide signals for each unique carbon atom.

To definitively assign these signals and understand the compound's structure, a suite of 2D NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment would map the proton-proton coupling networks, for instance, connecting the isobutyryl methine proton to its methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded protons to their respective carbon atoms, enabling unambiguous carbon signal assignment. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This is crucial for conformational analysis as it reveals through-space proximities between protons. csu.edu.au NOE correlations between the isobutyryl group protons and the piperazine ring protons would establish the preferred orientation of the acyl substituent relative to the heterocyclic core. csu.edu.au

Temperature-dependent NMR studies would be particularly insightful, allowing for the determination of the energy barriers (ΔG‡) for both the amide bond rotation and the ring inversion by analyzing the coalescence temperature of the signals. rsc.orgbeilstein-journals.org

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides the most definitive information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, angles, and conformational details. While a specific crystal structure for this compound is not widely published, analysis of the parent piperazine-2,5-dione (also known as diketopiperazine or DKP) and its derivatives offers significant insight. csu.edu.auscilit.combaranlab.org

The piperazine-2,5-dione ring is generally not planar. baranlab.org Depending on the substituents, it typically adopts a flattened or twisted boat conformation. researchgate.netbaranlab.org X-ray analysis of this compound would precisely define this ring pucker and the exact orientation of the N-isobutyryl group.

A critical feature revealed by crystallography is the network of intermolecular interactions that dictate the crystal packing. For this compound, hydrogen bonding would be a dominant force. The N-H group on the piperazine ring is a hydrogen bond donor, while the three carbonyl oxygen atoms (two in the ring, one on the acyl group) are hydrogen bond acceptors. It is common for such molecules to form robust, hydrogen-bonded supramolecular architectures, such as centrosymmetric dimers linked by N-H···O=C interactions, which then extend into tapes or sheets within the crystal lattice. csu.edu.auresearchgate.net These interactions are fundamental to the stability and physical properties of the solid material.

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Characterization

High-Resolution Mass Spectrometry (HRMS) is a vital tool for the analysis of this compound. Its primary application is the determination of the compound's exact mass, which allows for the unambiguous confirmation of its elemental formula (C₈H₁₂N₂O₃). This high level of accuracy is crucial for distinguishing the target compound from isomers or impurities. nih.govmdpi.com

During synthesis, HRMS can be coupled with liquid chromatography (LC-HRMS) to monitor the reaction's progress, tracking the consumption of reactants and the formation of the N-acylated product. csu.edu.au This enables optimization of reaction conditions for improved yield and purity.

Upon purification, HRMS confirms the identity of the final product. Beyond the molecular ion peak, the fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides structural verification. For N-acylated diketopiperazines, characteristic fragmentation pathways are expected. researchgate.net The fragmentation of this compound would likely involve:

Cleavage of the N-acyl bond, resulting in a fragment corresponding to the protonated piperazine-2,5-dione ring and a neutral loss of the isobutyryl group.

Ring-opening fragmentation pathways characteristic of the diketopiperazine core, often involving the loss of CO or other small neutral molecules. researchgate.netresearchgate.net

Studying these fragmentation cascades helps to confirm the connectivity of the molecule and provides diagnostic ions that are characteristic of the N-acyl DKP structure. researchgate.netnih.gov

Vibrational Spectroscopy (Infrared, Raman) in Structural Investigations

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's chemical bonds, offering valuable information about its functional groups. nih.gov For this compound, the spectra would be dominated by features characteristic of its amide and alkyl moieties.

Infrared (IR) Spectroscopy: Based on extensive studies of the parent diketopiperazine, the IR spectrum is expected to show several key absorption bands. umich.edu

N-H Stretching: A band in the region of 3200–3400 cm⁻¹, corresponding to the stretching vibration of the secondary amide N-H group in the ring. Its position and broadness would be indicative of the strength of hydrogen bonding in the sample.

C-H Stretching: Bands just below 3000 cm⁻¹ arising from the C-H bonds of the methylene (B1212753) groups in the ring and the methyl and methine groups of the isobutyryl substituent.

C=O Stretching: This is a particularly diagnostic region. Strong, intense bands would appear between 1600 and 1700 cm⁻¹. Because there are three distinct carbonyl groups, multiple bands are expected. The two amide carbonyls within the DKP ring may couple to produce symmetric and asymmetric stretching modes, and the isobutyryl carbonyl will contribute its own band. umich.edu

Raman Spectroscopy: Raman spectroscopy provides complementary data. researchgate.net While the polar N-H and C=O groups give strong IR signals, the Raman spectrum may offer clearer resolution of other skeletal or symmetric vibrations. umich.edu The C=O stretching modes are also active in the Raman spectrum, and their analysis, in conjunction with IR data, can provide a more complete vibrational assignment. researchgate.net

Table of Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Observation |

| ¹H NMR | Isobutyryl Protons | Septet (~2.5-3.5 ppm, 1H), Doublet (~1.1-1.3 ppm, 6H) |

| Piperazine Ring Protons | Multiplets (~3.5-4.5 ppm, 4H) | |

| Amide Proton | Broad singlet (~7.0-8.5 ppm, 1H) | |

| ¹³C NMR | Carbonyl Carbons | Signals in the range of 165-180 ppm |

| Piperazine Ring Carbons | Signals in the range of 40-55 ppm | |

| Isobutyryl Carbons | Signals in the range of 18-40 ppm | |

| HRMS | Molecular Ion (ESI+) | [M+H]⁺, [M+Na]⁺ corresponding to C₈H₁₂N₂O₃ |

| IR Spectroscopy | N-H Stretch | ~3200-3400 cm⁻¹ |

| C=O Stretches | Multiple strong bands ~1600-1700 cm⁻¹ | |

| C-N Stretch / N-H Bend | ~1400-1550 cm⁻¹ |

Computational and Theoretical Chemistry of N Acylated Piperazine 2,5 Diones

Quantum Chemical Calculations of Electronic Structure and Chemical Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and chemical reactivity of N-acylated piperazine-2,5-diones. acs.orgfigshare.com These calculations can predict molecular geometries, charge distributions, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding reactivity.

For N-acylated piperazine-2,5-diones like 1-(2-Methylpropanoyl)piperazine-2,5-dione, DFT calculations can reveal the influence of the N-acyl group on the electronic structure of the core ring. The N-acylation increases the acidity of the α-protons on the piperazine-2,5-dione ring, a key factor in its reactivity for further functionalization, such as in condensation reactions. csu.edu.auchemrxiv.org The molecular electrostatic potential (MEP) surface, another product of these calculations, maps the electrostatic potential onto the electron density surface, visually identifying nucleophilic (negative potential) and electrophilic (positive potential) sites. For this compound, the carbonyl oxygens are expected to be the most electron-rich regions, while the N-H proton and carbonyl carbons are electrophilic centers.

Reactivity descriptors, derived from the energies of the frontier orbitals, can be calculated to quantify chemical behavior. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. Theoretical studies on similar heterocyclic systems have successfully used DFT to calculate a range of thermodynamic and physicochemical parameters. researchgate.net

Table 1: Illustrative DFT-Calculated Parameters for a Substituted Heterocyclic Compound Note: This table presents example data for a different heterocyclic system to illustrate the output of typical quantum chemical calculations, as specific data for this compound is not available in the literature.

Conformational Analysis and Molecular Dynamics Simulations

The piperazine-2,5-dione ring is not strictly planar and can adopt various conformations, most commonly a boat or twist-boat form. The conformational landscape of these molecules is crucial as it dictates their biological activity and interaction with other molecules. Conformational analysis through computational methods maps the potential energy surface to identify stable conformers and the energy barriers between them. For N-acylated derivatives, all possible conformations are generally found within a relatively low energy range (e.g., 6 kcal/mol). baranlab.org

When an aromatic side chain is present, it often folds over the diketopiperazine (DKP) ring due to favorable dipole-induced dipole interactions, stabilizing a boat-shaped conformation. nih.gov While this compound lacks an aromatic group, the bulky isobutyryl group will still sterically influence the conformational preference of the DKP ring.

Molecular Dynamics (MD) simulations provide a dynamic view of the conformational behavior over time. nih.gov MD studies on peptides that are precursors to DKPs have shown that intramolecular hydrogen bonding can stabilize certain conformations, thereby inhibiting the cyclization reaction that forms the DKP ring. nih.gov For an isolated molecule like this compound, MD simulations can explore its flexibility, the rotational freedom of the N-acyl group, and the puckering of the heterocyclic ring in different environments, such as in aqueous solution or a nonpolar solvent.

Prediction of Reaction Pathways and Transition State Analysis

Computational chemistry is instrumental in predicting the most likely pathways for chemical reactions and in characterizing the high-energy transition states that govern reaction rates. For N-acylated piperazine-2,5-diones, this includes modeling their formation and subsequent reactions.

The formation of the piperazine-2,5-dione ring itself, typically from a linear dipeptide precursor, is a classic example. The reaction proceeds via a nucleophilic attack of the N-terminal amine on the carbonyl carbon of the second amino acid, leading to cyclization. nih.gov DFT calculations have been employed to study the mechanism of this cyclization, including the deprotection steps in solid-phase peptide synthesis that often precede DKP formation. acs.orgnih.gov These studies show that the stability of intermediates and the energy of transition states are highly dependent on the peptide sequence and solvent conditions. nih.govdigitellinc.com For instance, a penultimate proline residue in a peptide sequence has been shown to stabilize the transition state for DKP formation. acs.orgnih.gov

Similarly, the N-acylation of piperazine-2,5-dione to form this compound can be modeled. This would involve calculating the energy profile for the reaction of piperazine-2,5-dione with an acylating agent like isobutyryl chloride. Transition state analysis would identify the structure and energy of the highest point on the reaction coordinate, allowing for the calculation of the activation energy (ΔG‡), which determines the reaction rate.

Table 2: Example Transition State Thermodynamic Values for DKP Formation Note: This table shows calculated transition state parameters for the dissociation of a family of peptides leading to DKP formation. It illustrates the kind of data obtained from reaction pathway analysis. nih.gov

Theoretical Studies on Intermolecular Interactions within Crystalline Structures

In the solid state, molecules of this compound will arrange into a crystal lattice stabilized by a network of intermolecular interactions. Theoretical studies are crucial for understanding and quantifying these interactions, which dictate the crystal packing, morphology, and physical properties of the solid. rsc.org

The primary intermolecular interaction for this molecule is expected to be hydrogen bonding. The N-H group on the piperazine-2,5-dione ring is a strong hydrogen bond donor, while the two carbonyl oxygens of the ring and the one on the acyl group are strong hydrogen bond acceptors. Crystal structure analysis of the parent piperazine-2,5-dione shows that molecules are linked by pairs of N-H···O hydrogen bonds, forming centrosymmetric R²₂(8) ring motifs that extend into ribbons. nih.gov

For this compound, the presence of only one N-H donor means that such centrosymmetric pairing is not possible. Instead, catemeric chains or discrete dimers are more likely. Theoretical methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to characterize these hydrogen bonds and other weaker interactions like C-H···O and van der Waals forces. nih.govnih.gov The analysis of the Hirshfeld surface is another powerful computational tool that provides a visual and quantitative summary of all intermolecular contacts in a crystal. nih.gov

Table 3: Typical Hydrogen Bond Geometries in Related Crystalline Structures Note: This table provides representative data on hydrogen bond lengths found in the crystal structures of related compounds, illustrating the typical distances for these interactions.

Applications of N Acylated Piperazine 2,5 Dione Scaffolds in Organic Synthesis and Materials Science

Role as Versatile Building Blocks for Complex Organic Structures

The N-acylated piperazine-2,5-dione framework, exemplified by 1-(2-methylpropanoyl)piperazine-2,5-dione, serves as a highly adaptable building block in the construction of intricate organic molecules. The inherent structural features of the diketopiperazine ring, including its defined stereochemistry and conformational rigidity, make it an attractive starting point for asymmetric synthesis. ox.ac.uknih.gov The presence of multiple reaction sites—the two amide nitrogens, the α-carbons, and the acyl group—allows for stepwise and controlled functionalization.

The C-functionalization of the piperazine-2,5-dione core is often achieved through the formation of N-acyliminium ions, which are versatile reactive intermediates. eurekaselect.com This strategy allows for the introduction of various substituents at the α-positions of the ring, leading to the synthesis of highly substituted and stereochemically complex products. For instance, the diketopiperazine scaffold can be used in asymmetric synthesis to produce non-proteinogenic α-amino acids. ox.ac.uk The isobutyryl group in this compound can influence the reactivity and selectivity of these transformations through steric and electronic effects.

Table 1: Potential Functionalization Sites of this compound

| Site | Type of Reaction | Potential Products |

| N-H | Alkylation, Acylation | N,N'-disubstituted piperazine-2,5-diones |

| α-Carbons | Enolate chemistry, Radical reactions | C-alkylated, C-arylated derivatives |

| Acyl Carbonyl | Nucleophilic addition | Modified N-acyl group |

Utilization as Key Synthetic Intermediates in Chemical Synthesis

The utility of this compound extends to its role as a key intermediate in multi-step synthetic sequences. The piperazine-2,5-dione ring can be readily prepared from amino acid precursors, and the subsequent N-acylation to form compounds like this compound is a straightforward process. csu.edu.au This accessibility makes it a convenient starting material for the synthesis of more complex heterocyclic systems.

For example, N-acylated piperazine-2,5-diones can undergo a variety of chemical transformations, including reductions, cycloadditions, and rearrangements, to yield a diverse range of molecular scaffolds. The isobutyryl group can act as a protecting group or a directing group in these synthetic operations. In some instances, the diketopiperazine ring itself can be cleaved under specific conditions to afford linear dipeptide derivatives with tailored functionalities.

Development of Combinatorial Libraries for Chemical Probe Generation

The robust nature and synthetic tractability of the N-acylated piperazine-2,5-dione scaffold make it an ideal platform for the construction of combinatorial libraries. nih.gov These libraries, comprising a large number of structurally related compounds, are invaluable tools for the discovery of new chemical probes and drug candidates. By systematically varying the substituents on the piperazine-2,5-dione core, a vast chemical space can be explored to identify molecules with desired biological activities.

An efficient one-pot synthesis method for creating a 61-membered combinatorial library of piperazine-2,5-diones has been reported, highlighting the feasibility of generating diverse collections of these molecules. nih.gov The synthesis of such libraries often involves solid-phase or solution-phase parallel synthesis techniques, where the piperazine-2,5-dione scaffold is sequentially modified with a variety of building blocks. The isobutyryl group of this compound can be incorporated as one of the diversity elements in these libraries.

Applications in Crystal Engineering and Functional Materials Development

The rigid and predictable geometry of the piperazine-2,5-dione core, coupled with its capacity for hydrogen bonding, makes it a compelling candidate for applications in crystal engineering. csu.edu.au The self-assembly of these molecules through intermolecular interactions can lead to the formation of well-defined crystalline architectures with potential applications in materials science.

The orientation of the isobutyryl group and any other substituents on the piperazine-2,5-dione ring can significantly influence the packing of the molecules in the crystal lattice. This control over the solid-state structure is crucial for designing materials with specific physical properties. For instance, the extended hydrogen-bonded lattice observed in the crystal structure of some piperazine-2,5-dione derivatives is a direct result of these intermolecular forces. csu.edu.au

Design and Synthesis of Liquid Crystalline Materials

While specific examples of liquid crystalline materials derived directly from this compound are not extensively documented, the general structural features of diketopiperazines are amenable to the design of liquid crystals. The introduction of long alkyl chains or other mesogenic (liquid crystal-forming) groups onto the piperazine-2,5-dione scaffold could induce liquid crystalline behavior. The rigid core of the diketopiperazine can provide the necessary structural anisotropy for the formation of mesophases. The synthesis of carbohydrate-based liquid crystals demonstrates that the attachment of acyl chains to a rigid core can indeed lead to liquid crystalline properties. nih.gov

Exploration of Nonlinear Optical Properties

The development of organic materials with nonlinear optical (NLO) properties is an active area of research, with potential applications in optoelectronics and photonics. The introduction of donor and acceptor groups into a conjugated π-system is a common strategy for designing molecules with large NLO responses. While this compound itself is not a typical NLO chromophore, the piperazine-2,5-dione scaffold can be incorporated into larger conjugated systems to create novel NLO materials. mdpi.com For instance, the preparation of arylidene derivatives of piperazine-2,5-dione has been explored to create compounds with interesting optical properties. researchgate.net The isobutyryl group could be modified or replaced with electron-donating or -withdrawing groups to tune the NLO response of the resulting molecule.

Future Research Directions in N Acylated Piperazine 2,5 Dione Chemistry

Development of Novel and Efficient Synthetic Methodologies

The continued exploration of N-acylated piperazine-2,5-diones as therapeutic agents and research tools is contingent on the development of robust and versatile synthetic strategies. While traditional methods involving the cyclization of dipeptides are well-established, future research will likely focus on overcoming existing limitations and expanding the accessible chemical space.

Key areas for future development include:

Stereoselective Syntheses: The development of highly stereoselective methods for constructing chiral piperazine-2,5-dione cores is paramount. This includes the design of new chiral auxiliaries, asymmetric catalysts, and the refinement of existing methods to minimize racemization, a common pitfall in dipeptide cyclization. wikipedia.org

Post-Ugi Cascade Reactions: The Ugi multicomponent reaction offers a powerful tool for the rapid assembly of peptide-like structures. rsc.org Future work could focus on developing novel post-Ugi cascade reactions that directly yield complex N-acylated piperazine-2,5-diones in a single, efficient operation, thereby streamlining the synthesis of diverse compound libraries. rsc.org

Dieckmann Cyclization and Related Approaches: Alternative cyclization strategies, such as the Dieckmann cyclization of appropriately substituted acyclic precursors, present a promising avenue for the synthesis of piperazine-2,5-diones that are not readily accessible from amino acid starting materials. nih.gov Further exploration of the scope and limitations of such methods is warranted. nih.gov

Orthogonal Protection Strategies: The development of more sophisticated and orthogonal protecting group strategies for the nitrogen atoms of the piperazine-2,5-dione core will be crucial for the controlled and regioselective introduction of different acyl groups and other substituents. This will enable the synthesis of highly functionalized and unsymmetrical derivatives with tailored properties. mdpi.com

Exploration of Unconventional Reactivity and Catalysis

Beyond their role as stable scaffolds, N-acylated piperazine-2,5-diones possess a rich and underexplored reactivity profile. Future investigations into their unconventional reactivity will undoubtedly lead to new synthetic transformations and catalytic applications.

N-Acyliminium Ion Chemistry: The generation of N-acyliminium ions from N-acylated piperazine-2,5-dione precursors is a powerful strategy for C-functionalization. eurekaselect.combenthamdirect.comingentaconnect.combenthamdirect.com Future research should focus on expanding the repertoire of nucleophiles that can be employed in these reactions, as well as developing catalytic and enantioselective variants. nih.gov This will provide access to a wider range of stereochemically defined and complex piperazine-2,5-dione derivatives. eurekaselect.combenthamdirect.comingentaconnect.combenthamdirect.com

Organocatalysis: The use of small organic molecules as catalysts for the functionalization of piperazine-2,5-diones is a rapidly emerging area. nih.gov Future efforts will likely concentrate on the design of new organocatalysts that can promote novel and selective transformations, such as direct C-H functionalization or conjugate additions, under mild and environmentally benign conditions. nih.gov

Enzymatic and Biocatalytic Approaches: Nature has evolved a diverse array of enzymes, such as cyclodipeptide synthases and cytochrome P450s, that can construct and modify the piperazine-2,5-dione scaffold with exquisite selectivity. rsc.orgnih.gov Future research in this area will involve the discovery and engineering of new enzymes for the synthesis of novel N-acylated piperazine-2,5-diones. rsc.orgnih.gov This bio-inspired approach offers the potential for highly sustainable and efficient synthetic routes. rsc.orgnih.gov

Photoredox Catalysis: The application of photoredox catalysis to piperazine (B1678402) chemistry has shown promise for direct C-H functionalization. beilstein-journals.org This strategy could be extended to N-acylated piperazine-2,5-diones to enable the introduction of a wide range of substituents at previously inaccessible positions, thereby expanding their structural diversity. beilstein-journals.org

Integration with Advanced Synthetic Techniques (e.g., Flow Chemistry, Automated Synthesis)

To accelerate the discovery and development of new piperazine-2,5-dione-based molecules, the integration of modern synthetic technologies is essential.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in a flask. Future research will focus on developing robust flow chemistry protocols for the multi-step synthesis of N-acylated piperazine-2,5-diones and their subsequent functionalization. This will enable the rapid and on-demand production of these valuable compounds.

Automated Synthesis and High-Throughput Screening: The development of automated synthesis platforms, coupled with high-throughput screening, will be a game-changer for exploring the vast chemical space of N-acylated piperazine-2,5-diones. rsc.org By combining solid-phase synthesis techniques with robotic systems, it will be possible to generate large libraries of diverse compounds for biological evaluation, significantly accelerating the identification of new drug candidates and chemical probes. rsc.orgumn.edu

Design of Next-Generation Molecular Scaffolds and Advanced Chemical Tools

The inherent properties of the N-acylated piperazine-2,5-dione scaffold make it an ideal starting point for the design of next-generation molecular architectures and sophisticated chemical tools.

Privileged Scaffolds for Drug Discovery: The piperazine-2,5-dione motif is considered a "privileged scaffold" due to its frequent appearance in bioactive molecules. researchgate.net Future design efforts will focus on using this core as a template to create novel, three-dimensional structures that can effectively target a wide range of biological macromolecules. researchgate.netnih.gov

Scaffold-Hopping and Bioisosteric Replacement: N-acylated piperazine-2,5-diones can serve as effective bioisosteres for other chemical groups, or as platforms for "scaffold hopping" to generate novel intellectual property. nih.gov Future research will involve the rational design and synthesis of piperazine-2,5-dione derivatives that mimic the key interactions of known drugs or natural products, leading to the development of new therapeutic agents with improved properties.

Development of Chemical Probes: The conformational rigidity and tunable properties of N-acylated piperazine-2,5-diones make them excellent candidates for the development of chemical probes to study biological processes. Future work will focus on the synthesis of probes incorporating reporter tags, photo-crosslinkers, or other functionalities to enable the identification of new protein targets and the elucidation of molecular mechanisms.

Combinatorial Library Design: The potential for multi-point diversification on the piperazine-2,5-dione scaffold makes it highly amenable to combinatorial chemistry. umn.edu Future research will focus on the design and synthesis of large, diverse libraries of N-acylated piperazine-2,5-diones for screening against a wide array of biological targets, thereby increasing the probability of discovering novel bioactive compounds. umn.edu

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-(2-Methylpropanoyl)piperazine-2,5-dione, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via cyclization of precursors like diketones with amines under reductive amination. Key conditions include using palladium on carbon as a catalyst and ethanol/methanol as solvents. Temperature control (e.g., 60–80°C) and hydrogen pressure (1–3 atm) during hydrogenation are critical for yield optimization . Purification often involves recrystallization or column chromatography.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm the piperazine ring structure and substituents (e.g., methylpropanoyl group).

- HPLC : High-performance liquid chromatography with UV detection ensures purity (>95%) and identifies byproducts .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated in similar piperazine-dione analogs .

Q. What are the common derivatives of piperazine-2,5-dione scaffolds, and how do their structural modifications influence biological activity?

- Methodological Answer : Derivatives often include substitutions on the piperazine ring (e.g., aryl, alkyl groups) or modifications to the dione moiety. For example, ethoxy/methoxy substitutions on phenyl rings (as in ) enhance blood-brain barrier penetration, while halogenated analogs (e.g., 2,5-dichlorophenyl groups in ) improve antimicrobial activity. Structure-activity relationship (SAR) studies using in vitro assays (e.g., MIC tests) are recommended .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) optimize the synthesis and bioactivity of this compound analogs?

- Methodological Answer :

- Reaction path search : Quantum chemical calculations (e.g., DFT) predict energetically favorable pathways for cyclization and hydrogenation, reducing trial-and-error experimentation .

- Docking studies : Tools like AutoDock Vina model interactions with biological targets (e.g., serotonin receptors), guiding rational design of analogs with higher binding affinity .

Q. How can researchers resolve discrepancies in reported bioactivity data between structurally similar piperazine-dione derivatives?

- Methodological Answer :

- Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies. Contradictions in antimicrobial activity may arise from variations in bacterial strains (Gram-positive vs. Gram-negative) .

- Dose-response validation : Reproduce conflicting results using standardized assays (e.g., MTT for cytotoxicity) with controlled parameters (pH, incubation time) .

Q. What experimental strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–80°C. Monitor degradation via LC-MS to identify breakdown products .

- Kinetic modeling : Use Arrhenius equations to predict shelf-life under storage conditions .

Q. How can researchers design in vitro assays to evaluate the compound’s potential as a kinase inhibitor or neurotransmitter modulator?

- Methodological Answer :

- Kinase assays : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, CDK2) to measure inhibition .

- Neurotransmitter receptor binding : Radioligand displacement assays (e.g., ³H-5HT for serotonin receptors) quantify affinity. Include positive controls (e.g., clozapine for 5-HT₂A) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.